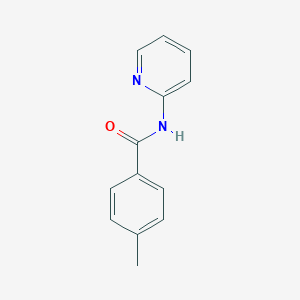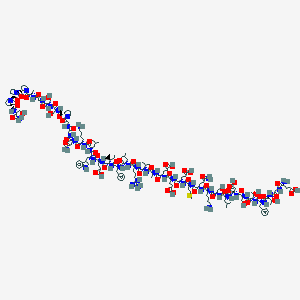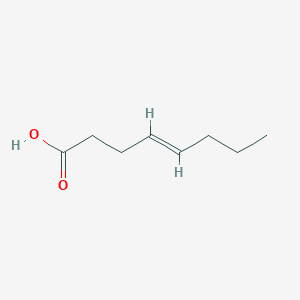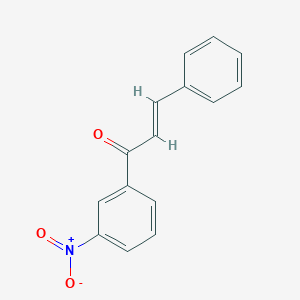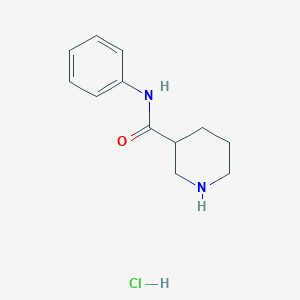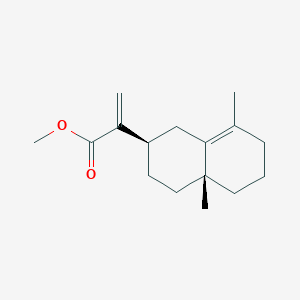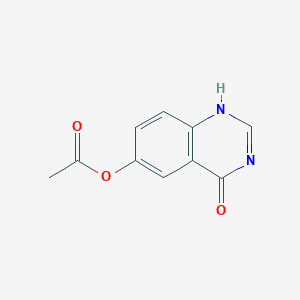![molecular formula C21H22N2O7 B169073 (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid CAS No. 178403-40-2](/img/structure/B169073.png)
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid, also known as Fmoc-L-phenylalanine-L-aspartic acid, is a peptide used in scientific research for its various biochemical and physiological effects. The synthesis method of this peptide involves the coupling of Fmoc-L-phenylalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP.
Mécanisme D'action
The mechanism of action of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. It is also known to have an effect on the immune system, modulating the response to various pathogens and diseases.
Biochemical and Physiological Effects:
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid has various biochemical and physiological effects. It has been shown to have an effect on the immune system, modulating the response to various pathogens and diseases. It is also known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, it has been shown to have an effect on cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid in lab experiments is its availability and ease of synthesis. It is also a useful building block in peptide synthesis and a model peptide for studying the interactions between peptides and proteins. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for the research and development of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid. One direction is the development of new drugs and therapies based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, further research is needed to fully understand its mechanism of action and its effects on cell proliferation and differentiation.
Méthodes De Synthèse
The synthesis of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid involves the coupling of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acidlalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP. The reaction is carried out in a solvent mixture of N,N-dimethylformamide (DMF) and dichloromethane (DCM) under an inert atmosphere. After the coupling reaction, the Fmoc protecting group is removed using piperidine, and the crude product is purified using column chromatography.
Applications De Recherche Scientifique
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is used in scientific research for its various biochemical and physiological effects. It is commonly used as a building block in peptide synthesis and as a model peptide for studying the interactions between peptides and proteins. It is also used in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
178403-40-2 |
|---|---|
Formule moléculaire |
C21H22N2O7 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18(25)12-17(20(27)28)22-19(26)16(11-14-7-3-1-4-8-14)23-21(29)30-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
Clé InChI |
FSQCCXORUNZZSC-IRXDYDNUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
Z-PHE-ASP-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



